Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a cyclopropylmethoxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Methyl 3-(methoxy)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 3-(cyclopropylmethoxy)-1-ethyl-1H-pyrazole-5-carboxylate
- Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 5-(cyclopropylmethoxy)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-12-8(10(13)14-2)5-9(11-12)15-6-7-3-4-7/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
RGJVVYXQFAPUTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OCC2CC2)C(=O)OC |
Origin of Product |
United States |
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